D-Phenylalaninol
Overview
Description
D-Phenylalaninol is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as D(+)-Phenylalaninol and ®-2-Amino-3-phenylpropan-1-ol . It is used as a chiral auxiliary for asymmetric Michael reactions .
Synthesis Analysis
The synthesis of substituted D-phenylalanines, including this compound, has been achieved with a novel one-pot approach. This approach involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction . A high-throughput solid-phase screening method has been developed to identify PALs with higher rates of formation of non-natural D-phenylalanines .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a carbon atom, which is also attached to a hydroxyl group (-OH), an amino group (-NH2), and a hydrogen atom .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a molecular weight of 151.21 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 303.8±22.0 °C at 760 mmHg, and a flash point of 137.5±22.3 °C .Scientific Research Applications
Gastric Acid Secretion and Ulcer Prevention
D-Phenylalaninol has been studied for its effects on gastric acid secretion and ulcer prevention. In rats, it reduced gastric acid secretion stimulated by certain compounds and prevented stress- and indomethacin-induced gastric ulcers, mainly by central inhibition of gastric acid secretion (Hashizume, Miyamae, Morikawa, & Hagiwara, 1992).
Milk Protein Synthesis
Research on bovine mammary epithelial cells demonstrated that peptide-bound phenylalanine (Phe), including phenylalaninol, enhanced αs1 casein gene expression and milk protein synthesis more efficiently than free Phe (Zhou, Wu, Liu, & Liu, 2015).
Phenylalanine Electroanalysis
Studies have focused on developing electrochemical sensors and biosensors for detecting phenylalanine, crucial in diagnosing phenylketonuria. These sensors aim for improved selectivity and sensitivity in phenylalanine detection in biological fluids (Dinu & Apetrei, 2020).
Chiral Supramolecular Self-assembly
This compound has been used in studies for enantioselective recognition in medical science. Research on a diphenylalanine-based gelator showed its capability in phenylalaninol enantiomer recognition, offering potential applications in pharmaceutical industries (Qin et al., 2020).
Brain Phenylalanine Concentrations in Phenylketonuria
Research on phenylketonuria (PKU) includes studying the effects of amino acid supplements on brain levels of phenylalanine in adults with PKU, revealing potential therapeutic approaches (Moats, Moseley, Koch, & Nelson, 2003).
Self-assembled Nano/Microstructures
D-Phenylalanine was studied for creating well-ordered self-assembled architectures, such as wires, tubes, and sheets, under different synthesis conditions. These findings are significant for inventing notable biomaterials (Moazeni, Karimzadeh, & Kermanpur, 2018).
Stereoselective, Nonenzymatic Transfer of Amino Acids
Studies have shown that the stereoselectivity of phenylalanine transfer from the adenylate anhydride to ester is significantly higher for the L isomer than for the D isomer, such as this compound. This research provides insights into the origin of the use of L-amino acids in biological systems (Wickramasinghe, Staves, & Lacey, 1991).
Safety and Hazards
Future Directions
D-Phenylalaninol has potential applications in drug development and chiral synthesis . For instance, it has been used as a reactant for bicyclic lactams and oxazoloisoindolinones . Furthermore, research has shown that blocking F-K1057/1079 with phenylalaninol sensitizes insulin signaling and relieves type 2 diabetes symptoms in certain mice models . This suggests that this compound could have potential therapeutic applications in the treatment of type 2 diabetes .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
D-Phenylalaninol interacts with various enzymes and proteins. It acts as an inhibiting agent to the enzymes which are responsible for the breakdown of endorphins .
Cellular Effects
It is known to influence cell function through its inhibitory effects on certain enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in the breakdown of endorphins, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function due to its inhibitory effects on certain enzymes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of endorphins. It interacts with enzymes in these pathways, leading to changes in metabolic flux and metabolite levels .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316779 | |
Record name | D-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-64-1 | |
Record name | D-Phenylalaninol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalaninol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-amino-3-phenylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLALANINOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6QY3U3O3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-Phenylalaninol, when incorporated into specific systems like chiral supramolecular assemblies [] or modified metal-organic frameworks (MOFs) [], creates a chiral environment. This environment facilitates distinct interactions with different enantiomers of target molecules, such as L-Phenylalaninol and this compound. This selectivity arises from differences in steric hindrance and stereochemical interactions between the this compound-based system and the target enantiomers []. This differential recognition can be observed through various signals, like changes in fluorescence intensity [] or differences in the physical state of the system, such as gel formation or precipitation []. This ability to discriminate between enantiomers is crucial for applications in chiral separation, sensing, and asymmetric catalysis.
ANone: this compound is characterized by the following:
A: this compound can act as a chiral auxiliary in asymmetric synthesis. A specific example is its use in the synthesis of Concentricolide []. In this process, a derivative of this compound, a chiral oxazoline, is used to direct the stereochemical outcome of a lithiation and condensation reaction. This highlights the ability of this compound to induce chirality in the final product, a crucial aspect of synthesizing enantiomerically pure compounds, especially important for pharmaceuticals and other bioactive molecules.
A: Yes, incorporating this compound into sensor systems has shown promise for enantioselective fluorescence detection. For instance, a chiral fluorescence sensor based on coumarin and (S)-BINOL demonstrated a "turn-on" fluorescence enhancement specifically upon binding with L-Phenylalaninol []. This selectivity is attributed to the specific chiral environment created by the sensor, enabling it to differentiate between L-Phenylalaninol and its D-enantiomer. This example highlights the potential of this compound in developing sensitive and selective chiral sensors.
A: Yes, research indicates that chiral zinc complexes synthesized using this compound exhibit catalytic activity in specific reactions. For example, a complex formed with this compound and zinc chloride demonstrated catalytic properties in the Henry reaction of benzaldehyde []. Although detailed mechanistic studies might be required, this example suggests potential applications of this compound-derived metal complexes in asymmetric catalysis.
A: The structure of this compound, with its chiral center bearing distinct functional groups (amino and hydroxyl), plays a crucial role in its enantioselective recognition capabilities. Research using diphenylalanine-based gelators indicates that both the chirality of the assembled nanofibers and the presence of amino and carboxyl groups in phenylalaninol are crucial for the enantiodiscrimination process []. This suggests that the spatial arrangement of these groups in this compound allows for specific interactions, like hydrogen bonding or steric fitting, with one enantiomer of a target molecule over the other.
ANone: While the provided abstracts don't specifically address drug delivery applications of this compound, its use in constructing supramolecular systems and MOFs suggests potential in this field. These structures, with their inherent capacity for guest encapsulation and controlled release, could be further investigated as drug delivery vehicles. Furthermore, the ability of this compound to impart chirality might be advantageous for delivering chiral drug molecules enantioselectively.
A: Yes, a novel ionic liquid derived from L-Phenylalaninol was successfully employed as an enantioselective fluorescent sensor for chiral amino alcohols []. This sensor displayed distinct fluorescence enhancements towards different enantiomers, demonstrating its effectiveness in chiral recognition.
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